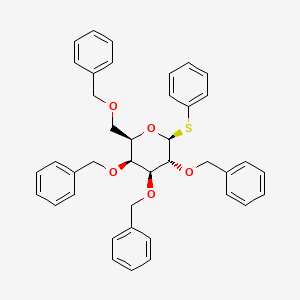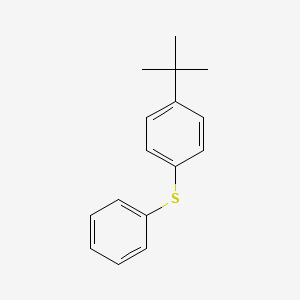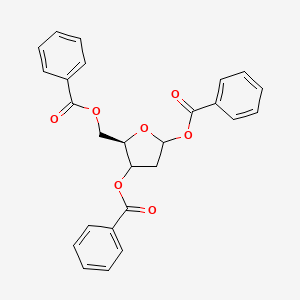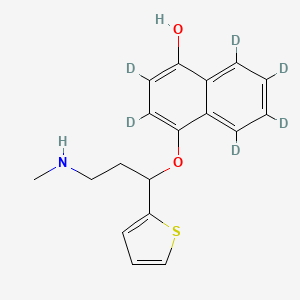
Irbesartán N-beta-D-2,3,4-Tri-O-acetil-glucurónido Metil Éster
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Irbesartan and its derivatives involves complex chemical reactions aimed at modifying the molecule to achieve desired properties or to study its metabolites. For instance, Byard and Herbert (1999) described the preparation of N1- and N2- glucuronides of Irbesartan, focusing on their regiochemistry as established from NMR spectroscopic studies, showcasing an approach to synthesize specific derivatives of Irbesartan for further study (Byard & Herbert, 1999).
Molecular Structure Analysis
The molecular structure of Irbesartan and its derivatives is crucial for understanding its interaction with biological molecules. NMR spectroscopy, mass spectrometry, and other analytical techniques are commonly used to elucidate these structures. The detailed NMR spectroscopic studies provide insights into the molecular configurations and the regiochemistry of the products, essential for understanding how modifications affect the molecule's biological activity and interactions.
Chemical Reactions and Properties
Irbesartan undergoes various chemical reactions that lead to the formation of metabolites. Chando et al. (1998) investigated the metabolism of Irbesartan in humans, identifying several metabolites through mass spectroscopy and NMR, highlighting the drug's biotransformation and the chemical nature of its metabolites (Chando et al., 1998).
Physical Properties Analysis
The physical properties of Irbesartan, such as solubility, crystallinity, and stability, are significant for its formulation and therapeutic effectiveness. Techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR) are employed to analyze these properties. For example, Adeli (2016) explored the improvement of Irbesartan's dissolution through solid dispersions using the supercritical anti-solvent (SAS) technique, indicating a method to enhance its bioavailability by modifying its physical properties (Adeli, 2016).
Chemical Properties Analysis
The chemical properties of Irbesartan, including reactivity, stability under various conditions, and interaction with other chemical entities, are fundamental to its pharmacological profile. Studies like Shah et al. (2010), which focused on the identification and characterization of degradation products of Irbesartan under various stress conditions, contribute to a deeper understanding of its chemical stability and reactivity (Shah, Sahu, & Singh, 2010).
Aplicaciones Científicas De Investigación
1. Tratamiento de la diabetes tipo 2 y la microalbuminuria El irbesartán se ha utilizado en el tratamiento de pacientes con diabetes tipo 2 y microalbuminuria {svg_1}. El estudio Irbesartán en pacientes con diabetes tipo 2 y microalbuminuria (IRMA 2) evaluó el impacto del tratamiento con irbesartán en los biomarcadores de inflamación de bajo grado, disfunción endotelial, factores de crecimiento y productos finales de glicación avanzada (AGE) {svg_2}. El estudio encontró que el tratamiento con irbesartán reduce la inflamación de bajo grado en esta población de alto riesgo, lo que puede reducir el riesgo de enfermedad micro y macrovascular {svg_3}.
Actividad antihipertensiva
El irbesartán es un fármaco antagonista del receptor de la angiotensina II con actividad antihipertensiva {svg_4}. Se utiliza en el tratamiento de la hipertensión y la insuficiencia cardíaca {svg_5}.
Mejora de la solubilidad y biodisponibilidad
La biodisponibilidad del irbesartán es limitada debido a su baja solubilidad y metabolismo de primer paso {svg_6}. Se ha llevado a cabo investigación para diseñar, desarrollar y caracterizar nanopartículas sólidas de lípidos cargadas con irbesartán complejado con ciclodextrina para mejorar la solubilidad, el comportamiento de liberación sostenida y, posteriormente, la biodisponibilidad a través de la administración oral {svg_7}.
4. Reducción de los biomarcadores de la actividad inflamatoria Se ha encontrado que el tratamiento con irbesartán reduce los biomarcadores de la actividad inflamatoria en pacientes con diabetes tipo 2 y microalbuminuria {svg_8}. Esto incluye una disminución significativa de la proteína C reactiva de alta sensibilidad (hs-CRP) y el fibrinógeno, y un aumento más lento de la interleucina (IL)-6 en comparación con el grupo placebo {svg_9}.
5. Papel potencial en la reducción de los trastornos cardiovasculares La actividad mejorada del sistema renina-angiotensina-aldosterona (RAAS) en la diabetes juega un papel importante en los mecanismos patogénicos hemodinámicos y no hemodinámicos involucrados en los trastornos renales y cardiovasculares {svg_10}. El irbesartán, al disminuir la actividad del RAAS, puede desempeñar un papel beneficioso en la reducción de estos trastornos {svg_11}.
6. Papel potencial en la reducción de los trastornos renales Como se mencionó anteriormente, la actividad mejorada del RAAS en la diabetes juega un papel significativo en los trastornos renales {svg_12}. Al disminuir la actividad del RAAS, el irbesartán también puede desempeñar un papel beneficioso en la reducción de los trastornos renales {svg_13}.
Mecanismo De Acción
Target of Action
The primary target of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester is the AT1 angiotensin II receptor . This receptor plays a crucial role in the renin-angiotensin system, which is involved in regulating blood pressure and fluid balance .
Mode of Action
Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester acts as an angiotensin receptor blocker (ARB) . It binds to the AT1 angiotensin II receptor, preventing angiotensin II from binding to the receptor . This blocks the vasoconstriction and aldosterone-secreting effects of angiotensin II .
Biochemical Pathways
By blocking the AT1 angiotensin II receptor, Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester inhibits the renin-angiotensin system . This leads to a decrease in vasoconstriction and a reduction in the secretion of aldosterone . The overall effect is a decrease in blood pressure .
Pharmacokinetics
It is known that the compound is used to treat hypertension and delay the progression of diabetic nephropathy . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The molecular and cellular effects of Irbesartan N-beta-D-2,3,4-Tri-O-acetyl-glucuronide Methyl Ester’s action include a decrease in blood pressure and a delay in the progression of diabetic nephropathy . By blocking the AT1 angiotensin II receptor, the compound reduces vasoconstriction and decreases the secretion of aldosterone . This leads to a decrease in blood pressure and has beneficial effects in patients with hypertension and diabetic nephropathy .
Propiedades
IUPAC Name |
methyl 3,4,5-triacetyloxy-6-[5-[2-[4-[(2-butyl-4-oxo-1,3-diazaspiro[4.4]non-1-en-3-yl)methyl]phenyl]phenyl]tetrazol-2-yl]oxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N6O10/c1-6-7-14-29-39-38(19-10-11-20-38)37(49)43(29)21-25-15-17-26(18-16-25)27-12-8-9-13-28(27)34-40-42-44(41-34)35-32(53-24(4)47)30(51-22(2)45)31(52-23(3)46)33(54-35)36(48)50-5/h8-9,12-13,15-18,30-33,35H,6-7,10-11,14,19-21H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSGMKYWGKQGGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C6C(C(C(C(O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N6O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)
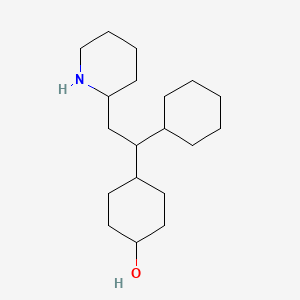
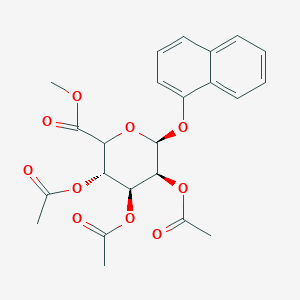

![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)
![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)
